6-[4-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-9-(2-methoxyethyl)-9H-purine
Description
The compound 6-[4-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-9-(2-methoxyethyl)-9H-purine belongs to the class of 6-piperazin-1-yl-purines, characterized by a purine core substituted at the 6-position with a piperazine ring. This derivative is distinguished by two key structural features:
Piperazine substituent: A 4-methoxy-7-methyl-1,3-benzothiazole group is attached to the piperazine ring, introducing a heterocyclic benzothiazole moiety with methoxy and methyl modifications.
While direct pharmacological data for this compound are unavailable in the provided evidence, its structural analogs (e.g., chlorophenyl-substituted 6-piperazin-1-yl-purines) have been extensively studied as cannabidiol analogs and antitumor agents, highlighting the pharmacological relevance of this scaffold .
Propriétés
IUPAC Name |
4-methoxy-2-[4-[9-(2-methoxyethyl)purin-6-yl]piperazin-1-yl]-7-methyl-1,3-benzothiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N7O2S/c1-14-4-5-15(30-3)16-18(14)31-21(25-16)27-8-6-26(7-9-27)19-17-20(23-12-22-19)28(13-24-17)10-11-29-2/h4-5,12-13H,6-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZCQFJYFSULSNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)OC)N=C(S2)N3CCN(CC3)C4=NC=NC5=C4N=CN5CCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N7O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparaison Avec Des Composés Similaires
Acylated Piperazine Derivatives
Compounds 29–34 () feature piperazine rings modified with acyl groups (e.g., acetyl, trifluoroacetyl, or sulfonyl-propanoyl). Key differences include:
Sulfonylated Piperazine Derivatives
Compounds 15–19 () incorporate sulfonyl groups on the piperazine ring:
Aromatic and Heterocyclic Substituents
- Compound 4l (): 4-Chlorophenyl-piperazine with trifluoromethoxyphenyl at the purine’s 6-position; demonstrated antitumor activity (82% yield, 147–149°C melting point) .
- Compound PP17 (): 4-Propoxyphenyl-piperazine with sec-butyl at N-9; induced apoptosis in MCF-7 cells .
- Target compound : The benzothiazole moiety may enhance DNA intercalation or enzyme inhibition compared to purely aromatic substituents.
N-9 Substitution Patterns
- Compound 36 (): Retains N-9 hydrogen; lower yield (39%) and HPLC purity (98%) compared to N-substituted analogs .
- Compound 17 (): 2-Methoxyethyl group at N-9 (similar to the target compound); high purity (99%) and moderate melting point (180–183°C) .
- Target compound : The 2-methoxyethyl chain likely improves aqueous solubility compared to alkyl or aryl N-9 substituents.
Key Observations
Synthetic Yields: Acylated derivatives (e.g., 29, 34) generally exhibit higher yields (61–79%) compared to sulfonylated analogs (17–63%) .
Thermal Stability : Melting points correlate with substituent rigidity; trifluoroacetyl (30 ) and cyclohexylmethylsulfonyl (18 ) groups increase melting points (>190°C) .
Pharmacological Potential: N-9 alkyl/aryl substitutions (e.g., PP17) enhance anticancer activity, while the target compound’s 2-methoxyethyl group may optimize solubility for CNS targeting .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
